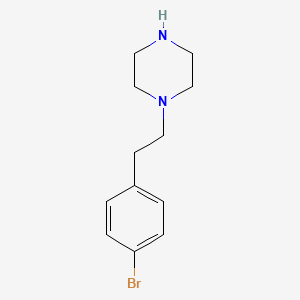

1-(4-Bromophenethyl)piperazine

描述

Significance of the Piperazine (B1678402) Scaffold in Pharmacological Research

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry, recognized for its versatile structure and wide range of pharmacological activities. nih.gov This scaffold's unique physicochemical properties, including its basicity and potential for substitution at the nitrogen atoms, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. ontosight.ai As a result, the piperazine moiety is a "privileged scaffold" found in a multitude of approved drugs across various therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. ontosight.aichemshuttle.comtcichemicals.com Its ability to modulate biological activity makes it a focal point for the design and synthesis of new therapeutic agents. nih.gov

Overview of Structurally Related Phenethylamines and Phenylpiperazines in Academic Inquiry

The 2-phenethylamine framework is another critical building block in medicinal chemistry, forming the backbone of many endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as a vast array of synthetic compounds. ontosight.aiijrrjournal.com Phenethylamines are known to interact with a variety of receptors, including adrenergic and serotonin (B10506) receptors, making them a subject of intense academic and industrial research. ontosight.aiijrrjournal.com

Similarly, N-phenylpiperazines have been extensively investigated for their therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. semanticscholar.org The substitution pattern on the phenyl ring and the piperazine nitrogen allows for the modulation of affinity and selectivity for various receptors, including dopamine and serotonin receptors. semanticscholar.org This has led to the development of numerous phenylpiperazine derivatives with applications as antidepressants, anxiolytics, and antipsychotics. chemshuttle.com

Contextualizing 1-(4-Bromophenethyl)piperazine within Novel Psychoactive Substance Research Challenges

The same synthetic versatility that makes piperazine derivatives attractive for therapeutic development also makes them susceptible to misuse in the form of novel psychoactive substances (NPS). These substances, often referred to as "designer drugs," are created to mimic the effects of controlled drugs while circumventing existing legal frameworks. industrialchemicals.gov.au The rapid emergence of a vast number of NPS presents significant challenges for public health, law enforcement, and forensic science. researchgate.net

One of the primary challenges is the lack of comprehensive pharmacological and toxicological data for these new compounds. nih.gov Their effects on the human body are often unknown, and their purity and composition can vary widely, leading to unpredictable and potentially severe adverse effects. nih.gov The constant modification of chemical structures by clandestine laboratories creates a moving target for analytical detection methods, requiring continuous updates to forensic libraries and screening techniques. researchgate.netbldpharm.com

It is within this challenging landscape that this compound has emerged. While specific pharmacological data for this compound is not extensively available in peer-reviewed literature, its structural alerts—a piperazine ring and a bromophenethyl group—place it firmly within the class of compounds that warrant investigation as a potential NPS. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) reported the first official notification of 1-(4-Bromophenyl)piperazine, a closely related compound, in 2020, highlighting the ongoing emergence of new piperazine derivatives on the illicit market.

Rationale for Investigating this compound's Pharmacological Profile and Associated Methodologies

Given the structural similarities of this compound to known psychoactive substances, a thorough investigation of its pharmacological profile is crucial. The presence of the phenethyl group suggests potential activity at monoamine transporters or receptors, similar to other phenethylamine-based stimulants. The piperazine moiety, a common feature in many NPS, is known to interact with a range of CNS receptors.

Therefore, the rationale for investigating this compound is multi-faceted:

Public Health and Safety: To understand the potential risks associated with its use and to provide evidence-based information to healthcare professionals and the public.

Forensic Science: To develop and validate analytical methods for its detection in seized materials and biological samples, aiding law enforcement and toxicological investigations.

Medicinal Chemistry: To characterize its receptor binding profile and functional activity, which could, paradoxically, inform the design of new therapeutic agents by understanding the structure-activity relationships that lead to psychoactive effects.

The investigation of this compound would necessitate a combination of in silico, in vitro, and in vivo methodologies. Computational modeling could predict its potential targets, while in vitro receptor binding and functional assays would provide empirical data on its interactions with key CNS receptors. Subsequent in vivo studies in animal models could then elucidate its behavioral effects and metabolic fate.

Detailed Research Findings

While specific peer-reviewed pharmacological studies on this compound are scarce, its chemical properties can be inferred from available data and comparison to structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C12H17BrN2 | N/A |

| Molecular Weight | 269.18 g/mol | N/A |

Note: The data in this table is based on the chemical structure and has not been experimentally verified in all cases.

The synthesis of related bromophenylpiperazine compounds has been described in the chemical literature, typically involving the reaction of a bromophenyl-containing electrophile with piperazine. Analytical methods for the detection of piperazine derivatives are well-established and generally rely on techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[2-(4-bromophenyl)ethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPHYPDEAQTYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597449 | |

| Record name | 1-[2-(4-Bromophenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142962-89-8 | |

| Record name | 1-[2-(4-Bromophenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 4 Bromophenethyl Piperazine

Established Synthetic Routes to 1-(4-Bromophenethyl)piperazine

The synthesis of this compound can be achieved through several established routes, often involving the reaction of a substituted phenethyl halide with piperazine (B1678402). A common approach involves the alkylation of piperazine with 1-bromo-2-(4-bromophenyl)ethane.

Key Reaction Steps and Catalytic Considerations

A general synthetic pathway to create piperazine derivatives involves a multi-step process that often begins with nucleophilic substitution reactions. For instance, the synthesis of related piperazine compounds has been achieved by reacting a substituted aromatic alcohol with epibromohydrin, followed by a reaction with a piperazine derivative. nih.gov In the case of this compound, a key step is the N-alkylation of piperazine with a suitable 4-bromophenethylating agent.

Catalysts play a crucial role in many synthetic routes for piperazine derivatives. For example, the synthesis of 1-(4-bromophenyl)piperidine (B1277246), a related structure, has been achieved using a palladium catalyst for a coupling reaction. google.com However, to create more cost-effective and industrially scalable methods, alternative routes that avoid expensive catalysts are often sought. google.com For instance, a method for preparing 1-(4-bromophenyl)piperidine involves the reaction of bromobenzene (B47551) and piperidine (B6355638) in the presence of a strong base like potassium tert-butoxide and a solvent such as sulfolane. google.com Phase-transfer catalysts are also utilized in the synthesis of similar compounds to facilitate reactions between reactants in different phases. guidechem.com

Optimization Strategies for Synthetic Yield and Purity

Optimizing the yield and purity of this compound involves careful control of reaction conditions such as temperature, reaction time, and the choice of solvent and base. For instance, in the synthesis of 1-(4-bromophenyl)piperidine, the reaction temperature is controlled between 150-180°C. google.com The molar ratios of the reactants are also critical; for example, a molar ratio of 1:1.0-1.1:1.5-2.0 for bromobenzene, piperidine, and the base, respectively, has been reported for a similar synthesis. google.com

Purification of the final product is often achieved through techniques like column chromatography or recrystallization to remove unreacted starting materials and byproducts. nih.govguidechem.com The purity of the resulting compound is typically verified using analytical methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Exploration of Derivatives and Analogues of this compound

The core structure of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives and analogues for various research purposes.

Strategies for Structural Modification of the Piperazine Ring

The piperazine ring itself is a versatile scaffold for structural modification. nih.gov The secondary amine nitrogen of the piperazine ring can be functionalized with a wide variety of substituents. researchgate.net

Common strategies for modifying the piperazine ring include:

N-Alkylation and N-Arylation: Introducing different alkyl or aryl groups at the unsubstituted nitrogen of the piperazine ring can significantly alter the compound's properties.

Acylation: Reaction with acyl chlorides or anhydrides can introduce amide functionalities. For example, 1-acetyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)piperazine has been synthesized as an intermediate for further reactions. google.com

Formation of Fused Piperazine Derivatives: More complex structures can be created by forming fused ring systems incorporating the piperazine moiety. mdpi.com

These modifications can be used to explore structure-activity relationships and to develop compounds with improved biological activities or pharmacokinetic profiles.

Phenethyl Moiety Derivatization Approaches

The phenethyl portion of this compound also provides opportunities for derivatization.

Key derivatization strategies include:

Modification of the Bromine Substituent: The bromine atom on the phenyl ring is a versatile handle for a variety of chemical transformations. It can be replaced with other functional groups through reactions such as Suzuki-Miyaura coupling, which allows for the introduction of various aryl or heteroaryl groups. acs.org For example, the bromine can be replaced with a boronic ester, such as in tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)piperazine-1-carboxylate, creating an intermediate for further coupling reactions. google.com

Substitution on the Phenyl Ring: Other positions on the phenyl ring can be functionalized to introduce additional substituents, further diversifying the chemical space of the analogues.

Modification of the Ethyl Spacer: The two-carbon chain connecting the phenyl ring and the piperazine can also be altered. For instance, replacing the ethyl spacer with a cyclobutane (B1203170) has been explored in related compounds, although this particular modification resulted in a decrease in the desired activity in one study. acs.org

A notable derivatization agent, 4-(2-((4-bromophenethyl)dimethylammonium)ethoxy)benzenaminium dibromide (4-APEBA), incorporates a bromophenethyl group to introduce a distinctive isotopic signature, aiding in the detection of derivatized compounds. chemrxiv.orgchemrxiv.org

Synthesis of Isotopic Analogs for Research Applications

Isotopically labeled compounds are invaluable tools in various research areas, including metabolism studies and as internal standards in quantitative analysis. The synthesis of isotopically enriched analogues of this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). pku.edu.cn

Methods for synthesizing isotopically labeled piperazines can involve starting with isotopically enriched precursors. google.com For example, heavy atom isotope-containing amino acids can be used as starting materials to construct the piperazine ring. google.com The bromine atom in this compound provides a unique isotopic signature that can be useful for identification purposes in mass spectrometry. chemrxiv.org The synthesis of tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate, a related compound, has been noted to exhibit isotopic patterns consistent with bromine.

Pharmacological Data for this compound Not Found

Following a comprehensive search of available scientific literature, specific pharmacological data regarding the receptor binding and functional affinity of the chemical compound this compound could not be located. The requested detailed research findings for its interactions with serotonergic, dopaminergic, noradrenergic, GABAergic, and sigma receptors are not present in the public domain based on the conducted searches.

The investigation sought to identify binding affinity constants (such as Ki, IC50, or EC50 values) and functional assay results for this compound at the following specific receptor targets:

Serotonergic Receptor Subtypes (5-HT1A, 5-HT2A)

Dopaminergic Receptor Subtypes

Noradrenergic Receptor Interactions

GABAergic Receptor Modulation (GABAA)

Sigma Receptor Affinity and Selectivity (σ₁R, σ₂R)

While general information exists for the broader class of piperazine-containing compounds and their interactions with various neurotransmitter receptors, no studies detailing the specific pharmacological profile of this compound were identified. Therefore, the creation of the requested article with its detailed subsections and data tables is not possible at this time.

Pharmacological Investigations of 1 4 Bromophenethyl Piperazine

Receptor Binding and Functional Affinity Studies

Other Potential Receptor Targets (e.g., Histamine (B1213489) H3 Receptor)

While the primary pharmacological targets of 1-(4-Bromophenethyl)piperazine are not extensively defined in publicly available research, structure-activity relationship (SAR) studies of related piperazine (B1678402) and phenethylpiperazine derivatives suggest potential interactions with several other receptor systems.

Histamine H3 Receptor: The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.gov Piperazine derivatives have been explored as ligands for histamine receptors. researchgate.net However, research often indicates that piperidine (B6355638) derivatives tend to exhibit higher affinity and agonist or antagonist activity at the H3 receptor compared to their piperazine counterparts. nih.govnih.gov For instance, a study comparing 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperazine and piperidine derivatives found that the piperazine series had low to no affinity for the human H3 receptor, whereas the piperidine analogues showed moderate to high affinity. nih.gov This suggests that while the piperazine moiety is a common scaffold in medicinal chemistry, its fit and interaction with the H3 receptor may be less optimal than a piperidine ring in this context. nih.govnih.gov Therefore, it is plausible that this compound would exhibit weak affinity for the histamine H3 receptor.

Sigma-1 (σ1) Receptor: The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, implicated in a variety of cellular functions and considered a target for neuropsychiatric and neurodegenerative disorders. nih.govsemanticscholar.orgmdpi.com Benzylpiperazine and phenethylpiperazine derivatives have been identified as potent ligands for the σ1 receptor. nih.gov SAR studies on N,N′-diphenethylethylenediamines, which share structural similarities with phenethylpiperazines, have shown that halogen substitutions on the phenyl ring can confer high binding affinities for the σ1 receptor. nih.gov Specifically, substitutions at the 3- or 4-position of the aromatic ring generally result in higher binding affinities than substitutions at the 2-position. nih.gov For example, a 3-fluoro analog exhibited a Ki of 7.8 nM. nih.gov Furthermore, a series of benzylpiperazinyl derivatives were designed and characterized for their high affinity towards the σ1 receptor, with one compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, showing a Ki of 1.6 nM. nih.gov Given these findings, the 4-bromo substitution on the phenethyl group of this compound suggests a moderate to high potential for affinity at the σ1 receptor.

Quantitative Receptor Binding Assays (In Vitro Methodologies)

Quantitative receptor binding assays are fundamental in vitro methods used to determine the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. By measuring the displacement of the radioligand by the test compound, one can calculate its binding affinity, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.govplos.orgbiorxiv.orgfrontiersin.org

One of the high-affinity analogs, E-IA-BF-PE-PIPZE, demonstrated a Ki value of 0.43 ± 0.03 nM for the σ1 receptor, with a high selectivity over the σ2 receptor (σ2/σ1 selectivity ratio of 173). nih.gov The study also determined the dissociation (k_off) and association (k_on) rate constants, which provided a measured dissociation constant (Kd) of 0.24 ± 0.01 nM and a maximum binding site density (Bmax) of 472 ± 13 fmol/mg protein. nih.gov

These methodologies are standard in the field for characterizing the receptor binding profile of new chemical entities. Such assays would be crucial to definitively determine the affinity of this compound for a range of potential receptor targets.

Table 1: Representative In Vitro Receptor Binding Data for a Phenethylpiperazine Analog (E-IA-BF-PE-PIPZE)

| Parameter | Value | Receptor | Radioligand | Tissue Source |

| Ki | 0.43 ± 0.03 nM | Sigma-1 | ³H-pentazocine | Guinea Pig Brain |

| σ2/σ1 Selectivity | 173 | - | - | - |

| Kd | 0.24 ± 0.01 nM | Sigma-1 | [¹²⁵I]-E-IA-BF-PE-PIPZE | Guinea Pig Brain |

| Bmax | 472 ± 13 fmol/mg protein | Sigma-1 | [¹²⁵I]-E-IA-BF-PE-PIPZE | Guinea Pig Brain |

This table presents data for a structurally related compound to illustrate the type of information generated from quantitative receptor binding assays.

Elucidation of Molecular and Cellular Mechanisms of Action

Neurotransmitter Release and Reuptake Modulation

The phenethylpiperazine scaffold is a common feature in compounds that interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govkoreascience.kr Halogen substitution on the phenyl ring of such compounds is a well-established strategy to modulate affinity and selectivity for these transporters. nih.gov

A study of chlorophenylpiperazine analogues revealed that these compounds can exhibit high affinity for the dopamine transporter. nih.gov For instance, the compound 1-(3-chlorophenyl)-4-phenethylpiperazine was found to have a significantly increased affinity for DAT. nih.gov This highlights that the nature and position of the halogen on the phenyl ring are critical determinants of transporter affinity. nih.gov

Given the structural similarity, it is plausible that this compound also interacts with monoamine transporters. The 4-bromo substitution on the phenethyl moiety would likely influence its binding affinity and selectivity profile for DAT, NET, and SERT. However, without direct experimental data, the precise effects of this compound on neurotransmitter release and reuptake remain speculative. Further research, including radioligand binding assays and synaptosomal uptake studies, would be necessary to elucidate its specific profile as a potential monoamine reuptake inhibitor.

Table 2: Binding Affinities (Ki ± S.E.M. in nM) of Representative Chlorophenylpiperazine Analogs for Monoamine Transporters

| Compound | DAT | NET | SERT |

| 1-(2-chlorophenyl)-4-phenethylpiperazine | 0.13 ± 0.01 | >10,000 | >10,000 |

| 1-(3-chlorophenyl)-4-phenethylpiperazine | 0.04 ± 0.01 | >10,000 | >10,000 |

| 1-(4-chlorophenyl)-4-phenethylpiperazine | 6 ± 0.33 | >10,000 | >10,000 |

This table showcases data for structurally related compounds to infer the potential for monoamine transporter interaction. nih.gov

Ion Channel Activity and Electrophysiological Effects

Currently, there is no specific information available in the scientific literature regarding the direct effects of this compound on ion channel activity or its broader electrophysiological profile.

However, it is known that some piperazine derivatives can modulate the activity of various ion channels, often as an off-target effect of their primary receptor interactions. For example, the compound WAY 100635, which contains a piperazine moiety, has been studied for its electrophysiological effects in the context of its potent 5-HT1A receptor antagonism. nih.gov In in vitro slice preparations of the dorsal raphe nucleus, WAY 100635 was shown to increase the firing rate of serotonergic neurons and block the hyperpolarizing effects of 5-HT1A agonists. nih.gov In CA1 hippocampal pyramidal cells, it did not alter the resting membrane potential but did block 5-HT-induced hyperpolarization. nih.gov

These effects are mediated by its interaction with G-protein coupled receptors that, in turn, modulate ion channel activity (e.g., G-protein-gated inwardly rectifying potassium channels, GIRKs). Whether this compound has any direct or indirect effects on ion channels would require investigation using techniques such as patch-clamp electrophysiology on various cell types expressing different ion channels.

Intracellular Signaling Pathway Perturbations (e.g., MAPK, PI3K/Akt/mTOR, JAK/STAT)

The impact of this compound on key intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways has not been directly investigated.

However, it is conceivable that this compound could indirectly modulate these pathways through its interactions with upstream receptors. For instance, if this compound were to bind to a G-protein coupled receptor or a receptor tyrosine kinase, it could trigger a cascade of intracellular events leading to the activation or inhibition of these signaling pathways.

MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival and can be activated by a multitude of extracellular signals. nih.gov

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, metabolism, and survival. nih.govmdpi.comnih.govresearchgate.netbio-connect.nl Certain indole derivatives have been shown to modulate this pathway. nih.gov

JAK/STAT Pathway: This pathway is critical for cytokine signaling and is involved in immune responses, inflammation, and hematopoiesis. nih.gov

Without experimental evidence, any discussion on the effects of this compound on these pathways is speculative. Future research employing techniques such as Western blotting to assess the phosphorylation status of key pathway proteins (e.g., ERK, Akt, STAT3) would be necessary to determine if this compound perturbs these critical cellular signaling networks.

Enzyme Inhibition or Activation Profiles (e.g., COX-2, Pyruvate Kinase)

There is currently no specific data available on the inhibitory or activatory effects of this compound on enzymes such as Cyclooxygenase-2 (COX-2) or Pyruvate Kinase.

COX-2: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.govslideshare.netresearchgate.net Phenylpiperazine derivatives have been investigated as selective COX-2 inhibitors. nih.gov For example, a series of 1-((2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)methyl)-4-substituted-phenylpiperazines were synthesized and evaluated for their COX-2 inhibitory activity. nih.gov The structure-activity relationships in these studies indicated that the nature of the substituent on the phenylpiperazine moiety is crucial for activity. nih.gov While this suggests that the general scaffold can be accommodated in the COX-2 active site, the specific 4-bromophenethyl substitution would need to be tested in relevant enzymatic assays to determine its inhibitory potential. nih.gov

Pyruvate Kinase: Pyruvate kinase is a key enzyme in the glycolytic pathway. There is no information in the current literature to suggest that phenethylpiperazine derivatives are activators or inhibitors of pyruvate kinase.

To determine the enzyme inhibition or activation profile of this compound, it would need to be screened against a panel of enzymes using in vitro enzymatic assays.

Preclinical In Vivo Pharmacological Assessments

Behavioral Neuroscience Paradigms in Animal Models

Locomotor Activity and Exploratory Behavior

No research data is available regarding the effects of this compound on locomotor activity or exploratory behavior in animal models.

Anxiolytic-like and Sedative Effects

There are no published studies investigating the potential anxiolytic-like or sedative properties of this compound in preclinical models.

Cognitive Function and Memory Assessment

The impact of this compound on cognitive function and memory has not been assessed in any published preclinical studies.

Cardiopulmonary Systemic Effects

There is no available data on the effects of this compound on the cardiopulmonary system.

Anthelmintic Activity Studies

Currently, there is no specific research available that details the anthelmintic properties of this compound. The broader family of piperazine compounds has a well-established history as anthelmintic agents, with their mechanism of action generally involving the paralysis of parasites, which facilitates their expulsion from the host's body. Studies on various piperazine derivatives often utilize model organisms such as earthworms (Pheretima posthuma or Eisenia fetida) to evaluate efficacy, measuring outcomes like the time to paralysis and death of the worms. However, specific data for this compound within this context is not present in the reviewed literature.

Metabolic Fate and Biotransformation of 1 4 Bromophenethyl Piperazine

Identification of Major Metabolic Pathways

The metabolic pathways for 1-(4-Bromophenethyl)piperazine are predicted based on the known metabolism of other piperazine-containing compounds. These pathways involve a series of enzymatic reactions that modify the chemical structure of the parent molecule.

Phase I metabolism introduces or exposes functional groups on the parent compound, typically increasing its polarity. sigmaaldrich.comquizlet.com For piperazine (B1678402) derivatives, these reactions are well-documented and involve several key transformations. researchgate.net

Hydroxylation: This is a common oxidative reaction catalyzed by Cytochrome P450 (CYP) enzymes, where a hydroxyl (-OH) group is added to the molecule. fiveable.meyoutube.com For this compound, potential sites for hydroxylation include the aromatic ring of the bromophenethyl moiety (aromatic hydroxylation) or the piperazine ring itself. researchgate.netdrughunter.com Aromatic hydroxylation is a frequent metabolic step for compounds containing phenyl groups. drughunter.com

Dealkylation: This process involves the removal of an alkyl group. fiveable.me In the case of this compound, N-dealkylation could occur, leading to the cleavage of the phenethyl group from the piperazine ring, resulting in the formation of piperazine and a bromophenethyl metabolite. researchgate.net

Oxidative Cleavage/Ring Opening: The piperazine ring itself can be a target for oxidative metabolism. Bioactivation of the piperazine ring can involve hydroxylation at the carbon atom adjacent to a nitrogen, forming an unstable intermediate. This can lead to the formation of reactive intermediates and subsequent ring opening. researchgate.net

| Reaction Type | Description | Potential Metabolite(s) |

|---|---|---|

| Aromatic Hydroxylation | Addition of a hydroxyl group to the bromophenyl ring. | 1-(4-Bromo-hydroxyphenethyl)piperazine isomers |

| Piperazine Ring Hydroxylation | Addition of a hydroxyl group to the piperazine ring. | Hydroxy-1-(4-Bromophenethyl)piperazine isomers |

| N-Dealkylation | Cleavage of the bond between the piperazine nitrogen and the phenethyl group. | Piperazine and 4-Bromophenylacetaldehyde |

| Oxidative Ring Opening | Cleavage of the piperazine ring structure. | Various linear amine derivatives |

Following Phase I reactions, the resulting metabolites, now bearing functional groups like hydroxyls, can undergo Phase II conjugation reactions. longdom.orgderangedphysiology.com These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the metabolite and facilitates its excretion from the body. fiveable.medrughunter.com

Glucuronidation: This is one of the most common Phase II pathways, where glucuronic acid is attached to the metabolite. fiveable.me Hydroxylated metabolites of this compound would be primary candidates for glucuronidation.

Sulfation: This process involves the transfer of a sulfonate group to the metabolite, another mechanism to increase polarity. longdom.org Phenolic metabolites, such as those formed by aromatic hydroxylation, are often substrates for sulfation.

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms)

The biotransformation of a vast number of drugs is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases located mainly in the liver. sigmaaldrich.comnih.gov These enzymes are central to Phase I metabolism. nih.gov

Studies on various piperazine-based compounds have identified several key CYP isoforms involved in their metabolism. researchgate.net For instance, the metabolism of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net Similarly, the O-demethylation of 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) is predominantly catalyzed by the polymorphically expressed CYP2D6. nih.govresearchgate.net The metabolism of the neuroleptic perazine (B1214570), which also contains a piperazine ring, involves CYP1A2, CYP3A4, and CYP2C19. nih.gov

Given these precedents, it is highly probable that the metabolism of this compound is also catalyzed by one or more of these CYP isoforms, particularly members of the CYP1, CYP2, and CYP3 families, which are the most important for drug metabolism. fiveable.me

| CYP Isoform | Known Substrates/Reactions with Similar Compounds | Potential Role |

|---|---|---|

| CYP2D6 | Metabolism of BZP, TFMPP; major enzyme for MeOPP O-demethylation. researchgate.netnih.gov | Aromatic hydroxylation, N-dealkylation. |

| CYP3A4 | Metabolism of BZP, TFMPP; involved in perazine metabolism. researchgate.netnih.govnih.gov Responsible for metabolizing up to 50% of marketed drugs. nih.gov | Oxidative metabolism of the piperazine and phenethyl moieties. |

| CYP1A2 | Metabolism of BZP, TFMPP; involved in perazine metabolism. researchgate.netnih.gov | Aromatic hydroxylation, N-dealkylation. |

| CYP2C19 | Involved in perazine N-demethylation. nih.gov | N-dealkylation. |

Species-Specific Differences in Metabolic Profiles

Significant inter-species differences can exist in drug metabolism, primarily due to variations in the expression and activity of metabolic enzymes like CYP450 isoforms. mdpi.com For example, a comparative pharmacokinetic study of the compound Posiphen revealed different primary metabolites in the plasma of mice, dogs, and humans, which was attributed to species variations in the CYP3A family of enzymes. mdpi.com Studies on the phenothiazine (B1677639) drug perazine also showed different rates of metabolism in liver microsomes from various species, including rats, rabbits, pigs, and guinea pigs. researchgate.net

Therefore, it is reasonable to expect that the metabolic profile of this compound could also exhibit species-specific differences. The rate and extent of formation of various Phase I and Phase II metabolites may differ between preclinical animal models (such as rats or mice) and humans, which has important implications for the extrapolation of toxicological and pharmacological data.

Implications of Metabolite Activity on Overall Pharmacological Profile

Phase I metabolism does not always lead to detoxification; it can produce metabolites that are as active as, more active than, or have a different activity profile from the parent compound. drughunter.comlongdom.org For instance, the analgesic effect of codeine is largely due to its O-dealkylated metabolite, morphine. drughunter.com Conversely, some metabolic pathways can lead to the formation of toxic reactive metabolites. drughunter.com

Toxicological Research on 1 4 Bromophenethyl Piperazine

Cellular and Subcellular Toxicological Mechanisms

The toxic effects of piperazine (B1678402) derivatives often manifest at the cellular and subcellular levels, targeting critical organelles and pathways essential for cell survival and function.

Cardiotoxicity Studies and Associated Cellular Pathways

Several studies have highlighted the potential cardiotoxicity of piperazine derivatives, linking their adverse effects to the disruption of fundamental cellular processes in cardiomyocytes. farmaceut.org Research on designer piperazine drugs, such as N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl) piperazine (TFMPP), 1-(4-methoxyphenyl) piperazine (MeOPP), and 1-(3,4-methylenedioxybenzyl) piperazine (MDBP), has provided significant insights into these mechanisms.

In studies using H9c2 rat cardiac myoblasts, these compounds were shown to induce cytotoxicity through several key pathways: nih.govmerckmillipore.com

Mitochondrial Dysfunction: A hallmark of piperazine-induced cardiotoxicity is the impairment of mitochondrial function. This includes a significant decrease in the mitochondrial membrane potential, which is critical for ATP synthesis. farmaceut.org

ATP Depletion: Following mitochondrial impairment, a significant reduction in intracellular ATP levels is observed. This cellular energy crisis compromises numerous vital functions, including the maintenance of ionic gradients. farmaceut.orgencyclopedia.pub

Disruption of Ca2+ Homeostasis: Piperazine derivatives have been shown to cause an increase in intracellular calcium levels. nih.gov Disrupted calcium homeostasis is a known trigger for various cell death pathways and can lead to cardiac arrhythmias. farmaceut.orgencyclopedia.pub

These events collectively lead to the activation of apoptotic pathways and ultimately cell death, characterized by the presence of early apoptotic cells and secondary necrosis. nih.govmerckmillipore.com Among the tested analogues, TFMPP has been identified as a particularly potent cardiotoxic compound. farmaceut.org

Neurotoxicity Assessments

The piperazine scaffold is a well-known pharmacophore that interacts with various neurotransmitter systems, and consequently, some derivatives exhibit significant neurotoxicity. eurekaselect.comijrrjournal.com The primary mechanism of action involves the modulation of monoamine pathways, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) systems. nih.govfarmaceut.org

Studies on TFMPP and its structural congeners have demonstrated time- and dose-dependent dopaminergic neurotoxicity in N27 rat dopaminergic neurons. nih.gov The key mechanisms identified include:

Oxidative Stress: Exposure to these compounds leads to an increase in cellular oxidative stress. nih.gov

Mitochondrial Dysfunction: Similar to cardiotoxicity, mitochondrial impairment is a central feature of neurotoxicity. nih.gov

Apoptosis: The induction of programmed cell death is a common endpoint. nih.gov

Decreased Tyrosine Hydroxylase Expression: A reduction in this key enzyme for dopamine synthesis indicates damage to dopaminergic neurons. nih.gov

Furthermore, piperazine itself and its anthelmintic derivatives are known to act as GABA (γ-aminobutyric acid) agonists. wikipedia.org In cases of overdose in animals, piperazine can cause neurotoxicity manifested by muscle tremors, ataxia, and behavioral disturbances. nih.gov

Hepatotoxicity and Nephrotoxicity Investigations

The liver is a primary site for the metabolism of xenobiotics, and several piperazine derivatives have been shown to induce hepatotoxicity. In vitro studies using human hepatic cell lines (HepaRG and HepG2) and primary rat hepatocytes have demonstrated that compounds like BZP, TFMPP, MeOPP, and MDBP can cause cell death. nih.gov The underlying mechanisms include:

Increased formation of reactive oxygen species (ROS). nih.gov

Depletion of intracellular glutathione (B108866) (GSH) and ATP. nih.gov

Loss of mitochondrial membrane potential. nih.gov

Activation of caspase-3, a key executioner enzyme in apoptosis. nih.gov

Gene array studies in rat hepatocytes have also revealed that these compounds up-regulate key enzymes involved in cholesterol biosynthesis, which may increase the risk of phospholipidosis and steatosis. nih.gov 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) in particular has been associated with liver toxicity. farmaceut.org

While specific investigations into the nephrotoxicity of 1-(4-Bromophenethyl)piperazine are lacking, computational predictions on some rhodanine-piperazine hybrids suggest a low likelihood of kidney toxicity for that specific series of compounds. mdpi.com A study on the piperazine derivative LQFM212 in mice showed no change in serum levels of urea (B33335) and creatinine (B1669602) after repeated treatment, suggesting a lack of nephrotoxicity under those experimental conditions. nih.gov However, this cannot be generalized to all piperazine derivatives.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental tools for assessing the toxic potential of chemical compounds. Various piperazine derivatives have been screened against different cell lines, primarily in the context of anticancer drug discovery, which provides valuable data on their general cytotoxicity.

For instance, a study on piperazine designer drugs in H9c2 cardiac cells determined the EC50 values (the concentration causing 50% of the maximum effect) after 24 hours of incubation. nih.gov Another study evaluated a series of benzhydrylpiperazine derivatives against various human cancer cell lines, demonstrating that structural modifications, such as the presence of a 4-chlorobenzhydryl group or a thioamide moiety, significantly influence cytotoxic activity. nih.gov

Below is a table summarizing cytotoxicity data for several piperazine derivatives from a study on H9c2 rat cardiac myoblasts. nih.govmerckmillipore.com

| Compound | Cell Line | Exposure Time (h) | EC50 (µM) |

| N-benzylpiperazine (BZP) | H9c2 | 24 | 343.9 |

| 1-(3-trifluoromethylphenyl) piperazine (TFMPP) | H9c2 | 24 | 59.6 |

| 1-(4-methoxyphenyl) piperazine (MeOPP) | H9c2 | 24 | 570.1 |

| 1-(3,4-methylenedioxybenzyl) piperazine (MDBP) | H9c2 | 24 | 702.5 |

This table is interactive. You can sort the data by clicking on the column headers.

Assessment of Acute and Subchronic Toxicological Responses in Preclinical Models

Acute and subchronic toxicity studies in animal models are essential for evaluating the systemic toxicity of a compound. While specific preclinical toxicology data for this compound is not publicly available, reports on other piperazine compounds provide some insight.

Piperazine itself, used as an anthelmintic, is generally considered safe but can cause toxicity in cases of overdose. A case report in a calf that received an accidental overdose described acute neurological and gastrointestinal symptoms, which were resolved with symptomatic treatment. veterinarypaper.com In dogs and cats, piperazine neurotoxicity has been reported, typically manifesting as tremors and ataxia. nih.gov

Computational toxicology predictions for a series of rhodanine–piperazine hybrids estimated the oral acute toxicity (LD50) in rats to be above 1000 mg/kg, classifying them as having low acute toxicity. mdpi.com A preclinical study of the piperazine derivative LQFM212 in mice found no alterations in body weight or liver glutathione levels after repeated administration, suggesting low subchronic toxicity under the tested conditions. nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of 1 4 Bromophenethyl Piperazine

Chromatographic Techniques for Trace Analysis in Biological Matrices

Chromatography, coupled with mass spectrometry, forms the cornerstone of modern bioanalytical chemistry, providing the necessary selectivity and sensitivity for trace-level detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful and frequently used technique for the identification and determination of piperazine (B1678402) derivatives and their metabolites in biological fluids. researchgate.net This method is ideal for volatile and thermally stable compounds. For many piperazine compounds, a derivatization step, such as acetylation, is employed to increase their volatility and improve chromatographic peak shape. nih.gov

Research on a range of piperazine derivatives demonstrates the effectiveness of GC-MS. For instance, a validated method for ten different piperazines in urine utilized an ultrasound-assisted dispersive liquid-liquid microextraction (UA-LDS-DLLME) for sample preparation, followed by GC-MS/MS analysis. nih.gov This approach achieved low limits of detection (LOD) and high recovery rates, making it suitable for forensic and clinical toxicology. nih.gov

A systematic toxicological analysis procedure for 1-(3-chlorophenyl)piperazine (B195711) (mCPP) in rat urine also relied on GC-MS after liquid-liquid extraction and microwave-assisted acetylation. nih.gov These established applications suggest that a similar strategy would be effective for the analysis of 1-(4-bromophenethyl)piperazine.

| Parameter | Performance Data for Ten Piperazine Derivatives nih.gov |

| Technique | UA-LDS-DLLME with GC-MS/MS |

| Matrix | Urine |

| Linear Range | 10–1500 ng/mL |

| Correlation Coefficient (r) | 0.9914–0.9983 |

| Limit of Detection (LOD) | 0.3–2 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Recovery Rate | 76.3%–93.3% |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a complementary and often preferred technique for the analysis of piperazine derivatives. nih.gov It is particularly advantageous for compounds that are non-volatile, polar, or thermally labile, and it often eliminates the need for chemical derivatization that is common in GC-MS. nih.govresearchgate.net The high sensitivity and specificity of LC-MS/MS make it a powerful tool for quantifying drugs in biological fluids. nih.gov

A semi-quantitative LC-MS/MS screening method developed for 35 new psychoactive substances, including several piperazines, in serum demonstrated limits of detection between 1.0 and 5.0 ng/mL. researchgate.netepa.gov Another rapid and targeted LC-MS method for piperazine derivatives in biological samples achieved a full separation of all analytes within a 15-minute run time. mdpi.com

Furthermore, Ultra-High Performance Liquid Chromatography (UHPLC) systems, which use smaller particle-size columns, offer even faster analysis times and higher resolution. A UHPLC method coupled with a fluorescence detector (FLD) was successfully developed for the determination of piperazine residues in animal tissues, achieving detection limits as low as 0.50 µg/kg. qascf.com The use of UHPLC coupled with tandem mass spectrometry (UHPLC-ESI/MS/MS) has also been reported for piperazine quantification. qascf.com These advanced methods provide a robust framework for developing a validated assay for this compound.

| Parameter | Performance Data for Piperazine Screening researchgate.netepa.gov |

| Technique | LC-MS/MS |

| Matrix | Serum |

| Sample Preparation | Mixed-mode solid-phase extraction |

| Limit of Detection (LOD) | 1.0–5.0 ng/mL |

| Extraction Efficiency | 72%–90% |

| Matrix Effects | 65%–118% |

Strategies for Sample Preparation in Complex Biological Samples

Effective sample preparation is a critical step to remove interfering substances, concentrate the analyte of interest, and ensure compatibility with the analytical instrument.

Solid-Phase Extraction (SPE) and Microextraction Techniques (SPME, MEPS, FPSE)

Solid-phase extraction (SPE) is a widely used technique for cleaning up complex biological samples. It utilizes a solid sorbent to isolate analytes from a liquid matrix. For instance, using a polymeric reversed-phase sorbent has been shown to yield purer sample extracts compared to other methods like protein precipitation. nih.gov

In recent years, microextraction techniques have gained prominence due to their efficiency, reduced solvent consumption, and minimal sample volume requirements. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a coated fiber to extract and concentrate analytes directly from the sample. nih.gov It integrates sampling and sample preparation into a single step, making it a simple and fast approach. nih.gov

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of SPE that can process very small sample volumes (e.g., 10–250 µL). frontiersin.org A MEPS method for piperazine-type stimulants in urine required only 0.1 mL of sample and was completed in under two minutes, with extraction efficiencies exceeding 80% for most analytes. nih.gov

These techniques represent green, efficient alternatives to traditional methods for the extraction of piperazine compounds from biological matrices.

| Parameter | Performance Data for Piperazine Stimulants nih.gov |

| Technique | Microextraction by Packed Sorbent (MEPS) |

| Matrix | Human Urine |

| Sample Volume | 0.1 mL |

| Linear Range | 0.1–5 µg/mL |

| Limit of Detection (LOD) | 0.05–0.1 µg/mL |

| Extraction Efficiency | >80% (for mCPP, MeOPP, TFMPP) |

| Analysis Time | < 2 minutes |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a conventional and robust method for sample preparation based on the principle of partitioning an analyte between two immiscible liquid phases. cbspd.com The efficiency of the extraction is often dependent on the pH of the aqueous phase and the choice of organic solvent.

For piperazine derivatives, LLE has been successfully applied. A simple and fast LLE method for N-benzylpiperazine (BZP) in human plasma used ethyl acetate (B1210297) as the extraction solvent at a pH of 12, resulting in a recovery of 68%. researchgate.net For the analysis of mCPP and its metabolites, LLE was a key step in the sample preparation protocol following acid hydrolysis of urine samples. nih.gov A more advanced technique, ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction (UA-LDS-DLLME), demonstrated high recovery rates (76.3%-93.3%) for ten piperazine derivatives while using minimal solvent. nih.gov These LLE methodologies, from conventional to miniaturized, are highly applicable for the extraction of this compound.

Protein Precipitation Techniques

Protein precipitation (PPT) is one of the simplest and fastest methods for preparing plasma or serum samples. researchgate.net It involves adding a precipitating agent, such as an organic solvent or a strong acid, to denature and remove the majority of proteins from the sample. researchgate.netnih.gov Acetonitrile (B52724) is a commonly used and highly effective solvent for this purpose. nih.gov

A comparative study of three PPT procedures using acetonitrile (ACN), perchloric acid (PA), and trichloroacetic acid (TCA) found that ACN provided the best results for analyzing a drug cocktail in plasma. nih.gov The ACN method yielded recoveries greater than 80% with a coefficient of variation below 6%. nih.gov In contrast, acid-based precipitation resulted in lower analyte recovery and higher variability, possibly due to the co-precipitation of analytes with the proteins. nih.gov While PPT is rapid, its primary disadvantage is its non-selective nature, which may leave other endogenous compounds that can interfere with the analysis. researchgate.net For this reason, it is sometimes used as a preliminary step before a more selective cleanup technique like SPE. researchgate.net

| Precipitating Agent | Analyte Recovery | Variability (CV) | Notes |

| Acetonitrile (ACN) | > 80% | < 6% | Found to be the most effective technique with high recovery and low variability. nih.gov |

| Perchloric Acid (PA) | Low | High | Associated with low analyte recovery and high variability, possibly due to co-precipitation. nih.gov |

| Trichloroacetic Acid (TCA) | Low | High | Similar to perchloric acid, showed less effective recovery compared to acetonitrile. nih.gov |

Derivatization Approaches for Enhanced Detection and Selectivity

In the analytical landscape, the detection and quantification of compounds like this compound can be challenging, particularly at low concentrations in complex matrices. Chemical derivatization is a strategic approach employed to modify the analyte's chemical structure, thereby improving its physicochemical properties for analysis. researchgate.net This process can enhance volatility for gas chromatography (GC), improve thermal stability, or introduce a chromophore, fluorophore, or electrophore to increase the response of a specific detector. libretexts.org

For piperazine-containing compounds, derivatization is particularly useful to overcome issues like poor detector sensitivity. jocpr.com The secondary amine group in the piperazine ring is a primary target for derivatization reactions. Common strategies include acylation, alkylation, and reaction with reagents that introduce a highly responsive functional group. libretexts.org

One effective method involves the use of 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with the piperazine moiety to form a stable, UV-active derivative. jocpr.com This allows for sensitive detection using widely available HPLC-UV instrumentation. jocpr.com Another approach is the use of reagents like pentafluorobenzyl bromide (PFB-Br), which introduces a halogenated group. libretexts.org This is particularly advantageous for GC with electron capture detection (GC-ECD), a highly sensitive technique for electrophilic compounds.

Furthermore, derivatization can significantly enhance sensitivity in mass spectrometry (MS). Reagents with high proton affinity, such as N-(4-aminophenyl)piperidine, can be used to tag the target analyte. rowan.edunih.gov This derivatization can lead to a substantial increase in ionization efficiency, resulting in significantly lower limits of detection (LOD) and quantification (LOQ). rowan.edunih.gov For instance, studies on similar derivatization strategies have shown improvements in detection limits by factors ranging from 25 to over 2100-fold. rowan.edunih.gov

The selection of a derivatization strategy depends on the analytical technique being employed and the specific requirements of the assay, such as the desired level of sensitivity and the nature of the sample matrix.

Table 1: Derivatization Reagents and Their Applications in Enhancing Piperazine Detection

| Derivatization Reagent | Acronym | Target Functional Group | Analytical Technique | Principle of Enhancement |

| 4-chloro-7-nitrobenzofuran | NBD-Cl | Secondary Amine (Piperazine) | HPLC-UV | Introduces a strong chromophore, making the derivative highly active in the UV spectrum. jocpr.com |

| Pentafluorobenzyl bromide | PFB-Br | Secondary Amine (Piperazine) | GC-ECD | Adds a polyhalogenated group, which is strongly electrophilic and yields a high response in an Electron Capture Detector. libretexts.org |

| N-(4-aminophenyl)piperidine | - | Carboxyl groups (if present) or other suitable functional groups via coupling | LC-MS, SFC-MS | Attaches a tag with high proton affinity, significantly improving positive mode ionization efficiency and signal intensity in mass spectrometry. rowan.edunih.gov |

Application in Forensic Toxicology and Biosample Analysis for Research Purposes

This compound is classified as an analytical reference standard intended for research and forensic applications. caymanchem.com Its detection and quantification in biological samples are crucial for forensic toxicology investigations and various research studies. The analysis typically involves complex biological matrices such as blood, urine, and tissues, which necessitates robust and sensitive analytical methodologies. nih.govresearchgate.net

Modern instrumental methods are the cornerstone of forensic toxicological analysis. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed for the unambiguous identification and quantification of piperazine derivatives. nih.govnih.gov

In a typical GC-MS analysis of a piperazine compound, characteristic fragmentation patterns are observed. For the closely related 1-(4-bromophenyl)piperazine, the mass spectrum shows a molecular ion with a distinct bromine isotope pattern. nih.gov Key fragments include one formed by the cleavage of the piperazine ring and another characteristic ion indicating the presence of the bromophenyl group. nih.gov This level of structural information is invaluable for positive identification in forensic cases. nih.gov

LC-MS/MS offers high sensitivity and selectivity, making it well-suited for detecting trace amounts of substances in complex biosamples. nih.govresearchgate.net This technique minimizes the need for extensive sample cleanup and can often analyze the parent compound without derivatization. The development of searchable mass spectral libraries remains a challenge, as fragmentation can differ between instruments, but the technique's advantages in sensitivity and specificity are significant. nih.gov The use of matrix-matched calibrators and deuterated internal standards can help mitigate matrix effects and improve quantitative accuracy. nih.gov

Table 2: Advanced Analytical Methods for this compound in Biosamples

| Analytical Technique | Abbreviation | Common Biosamples | Strengths | Key Considerations |

| Gas Chromatography-Mass Spectrometry | GC-MS | Urine, Blood, Tissue | Provides characteristic fragmentation patterns for structural elucidation and definitive identification. researchgate.netnih.gov | May require derivatization for improved chromatography of polar compounds. libretexts.org |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Plasma, Serum, Urine | High sensitivity and selectivity, suitable for complex matrices with minimal sample preparation. nih.gov | Matrix effects can influence quantification; adduct formation can complicate spectral interpretation. nih.gov |

| Liquid Chromatography-High Resolution Mass Spectrometry | LC-HRMS | Urine, Blood | Enables determination of the elemental formula from accurate mass measurements, aiding in the identification of unknown substances. nih.govnih.gov | Higher instrument cost; data processing can be complex. |

Computational Chemistry and Structure Activity Relationship Sar of 1 4 Bromophenethyl Piperazine and Analogues

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, elucidating the specific interactions that stabilize the complex. For arylpiperazine derivatives, docking studies have been crucial in rationalizing their affinity for various receptors, such as aminergic G-protein coupled receptors (GPCRs) and enzymes. mdpi.commdpi.com

Docking studies on analogues of 1-(4-Bromophenethyl)piperazine have identified several key amino acid residues that are critical for binding within receptor pockets. The specific residues depend on the target protein, but common patterns have emerged for related arylpiperazine compounds.

For instance, in studies involving aminergic GPCRs like serotonin (B10506) receptors, the protonated nitrogen of the piperazine (B1678402) ring is often anchored by an acidic residue. mdpi.com The aromatic portions of the ligands, corresponding to the bromophenyl group in this compound, frequently engage in hydrophobic and aromatic interactions with nonpolar and aromatic amino acid side chains. nih.gov In the context of the 5-HT1A receptor, key interactions for arylpiperazine moieties have been identified with residues such as Asp116, Phe362, and Lys191. mdpi.com Similarly, within the 5-HT2A receptor, a hydrophobic cleft formed by residues including Val127, Trp151, Leu362, Val366, and Tyr370 is crucial for binding arylpiperazine antagonists. nih.gov

When targeting other proteins, such as topoisomerase II, the phenylpiperazine moiety has been shown to interact with nucleic acid bases like thymidine (B127349) (DT9) and adenosine (B11128) (DA12), as well as amino acids like Asp463 and Gly488. mdpi.com These findings suggest that the different substructures of this compound—the piperazine ring, the phenethyl linker, and the bromophenyl head—likely engage with a combination of polar, hydrophobic, and aromatic residues to achieve stable binding.

| Receptor Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| 5-HT1A Receptor | Asp116, Phe362, Lys191 | Ionic, π-π, Cation-π | mdpi.com |

| 5-HT2A Receptor | Val127, Trp151, Leu362, Val366, Tyr370 | Hydrophobic, π-π Stacking | nih.gov |

| Sigma 1 Receptor (S1R) | Val84, Trp89, Met93, Leu95, Tyr103 | Hydrophobic (van der Waals) | nih.gov |

| DNA-Topoisomerase IIα Complex | Asp463, Gly488, Met762, DT9, DA12 | Hydrogen Bonding, π-Sulfur, π-π Stacking | mdpi.com |

The binding affinity of ligands is governed by a variety of non-covalent interactions, with hydrogen bonds and π-cation interactions being particularly significant for piperazine-containing molecules.

Hydrogen Bonding: The piperazine ring of this compound contains two nitrogen atoms, one of which is typically protonated at physiological pH. This protonated secondary amine can act as a potent hydrogen bond donor. Docking studies consistently show this feature forming a charge-reinforced hydrogen bond with a conserved aspartic acid residue (Asp3.32) in the binding sites of many aminergic GPCRs. mdpi.com This interaction is often considered a primary anchor for the ligand within the receptor.

π-Cation Interactions: This is a powerful non-covalent force where a cation interacts favorably with the electron-rich face of a π-system, such as an aromatic ring. nih.govnih.gov The positively charged piperazinium ion of this compound is ideally suited to form cation-π interactions with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). princeton.edu These interactions are energetically significant, often comparable in strength to hydrogen bonds in aqueous environments, and play a major role in stabilizing the ligand in the binding pocket. nih.gov Furthermore, the bromophenyl ring of the compound can participate in π-π stacking interactions with these same aromatic residues, further enhancing binding affinity. nih.gov

Molecular Dynamics Simulations to Elucidate Ligand-Receptor Stability and Conformation

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the ligand-receptor complex and conformational changes over time. rasayanjournal.co.in MD simulations on piperazine derivatives have been used to validate docking poses and assess the durability of key interactions. nih.gov

The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms from their initial positions over the course of the simulation. nih.gov A stable complex is characterized by a low and converging RMSD value, typically fluctuating within a narrow range (e.g., 1-3 Å for the protein), indicating that the ligand remains securely bound in the active site. nih.govnih.gov For example, a 50 ns MD simulation of a piperazine-based compound with the Sigma 1 Receptor showed a stable complex, with the ligand's RMSD demonstrating its stable position within the binding cavity throughout the simulation. nih.gov

Another useful metric is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual amino acid residues. rasayanjournal.co.in Analysis of RMSF can highlight which parts of the receptor become more or less flexible upon ligand binding, providing clues about the mechanism of action.

| Parameter | Description | Indication of Stability |

|---|---|---|

| Protein RMSD | Measures the deviation of the protein backbone atoms over time from the initial structure. | Low, stable fluctuation (e.g., < 3 Å) suggests the protein maintains its overall fold. nih.gov |

| Ligand RMSD | Measures the deviation of the ligand's heavy atoms over time relative to the protein's binding pocket. | Low, stable fluctuation indicates the ligand remains bound in a consistent pose. nih.gov |

| RMSF | Measures the fluctuation of individual amino acid residues around their average position. | Low fluctuations in binding site residues suggest stable interactions with the ligand. rasayanjournal.co.in |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and receptor over time. | High occupancy of key hydrogen bonds confirms their importance for binding stability. |

Pharmacophore Modeling for Ligand Design

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. slideshare.net These models are instrumental in virtual screening and guiding the design of new ligands. researchgate.net For arylpiperazine analogues, ligand-based pharmacophore models have been successfully developed. nih.govnih.gov

Based on the structure of this compound and related active compounds, a common pharmacophore model would likely include the following features:

A Positive Ionizable (PI) feature: Representing the protonated nitrogen of the piperazine ring, crucial for the key ionic/hydrogen bond interaction with the receptor. nih.gov

One or more Hydrophobic/Aromatic (H/AR) features: Representing the bromophenyl ring and the ethyl linker, which engage in van der Waals and aromatic interactions. nih.gov

A Hydrogen Bond Acceptor (HBA) feature: The tertiary nitrogen atom in the piperazine ring can act as a hydrogen bond acceptor. nih.gov

The spatial arrangement of these features is critical. The model would define specific distances and angles between the positive ionizable center and the hydrophobic/aromatic regions, providing a 3D template for designing new molecules with potentially similar or improved activity.

| Pharmacophore Feature | Corresponding Chemical Moiety | Presumed Interaction |

|---|---|---|

| Positive Ionizable (PI) | Protonated secondary piperazine nitrogen | Ionic interaction, hydrogen bond donation |

| Hydrophobic (H) | Ethyl bridge | van der Waals interactions |

| Aromatic Ring (AR) | 4-Bromophenyl group | π-π stacking, cation-π interactions |

| Hydrogen Bond Acceptor (HBA) | Tertiary piperazine nitrogen | Hydrogen bond acceptance |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Related Piperazine Derivatives

QSAR studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By correlating calculated molecular descriptors with experimental activity, QSAR models can predict the activity of new compounds before they are synthesized. nih.govherts.ac.uk

For a series of piperazine derivatives, a QSAR model would involve calculating a range of molecular descriptors for each analogue. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), electronic (e.g., dipole moment, partial charges), and quantum-chemical (e.g., HOMO/LUMO energies, heat of formation). nih.gov Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a predictive equation is generated.

A hypothetical QSAR model for analogues of this compound might reveal that activity is positively correlated with descriptors related to hydrophobicity (e.g., LogP) and negatively correlated with steric bulk in certain regions of the molecule. For example, a study on piperine (B192125) analogs found that an increase in the exposed partial negative surface area enhanced inhibitory activity. nih.gov Such models provide quantitative insights that are invaluable for optimizing lead compounds. The robustness of a QSAR model is assessed through rigorous validation techniques, including cross-validation (q²) and prediction of an external test set. mdpi.com

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Thermodynamic | Heat of Formation, LogP | Relates to ligand stability and hydrophobicity for membrane passage or hydrophobic interactions. nih.gov |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions, hydrogen bonding potential. |

| Spatial/Steric | Molecular Surface Area, Molar Refractivity | Influences the fit of the ligand into the binding pocket. |

| Topological | Wiener Index, Kier & Hall Connectivity | Describes molecular size, shape, and degree of branching. |

In Silico Prediction of Metabolic Soft Spots and Toxicity Profiles

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage drug development failures. nih.gov In silico tools can predict these properties based on a molecule's structure. nih.govresearchgate.net

Metabolic Soft Spots: These are chemically labile sites in a molecule that are most susceptible to metabolic transformation by enzymes, primarily the Cytochrome P450 (CYP) family. researchgate.net For this compound, likely metabolic soft spots include:

Aromatic Hydroxylation: The 4-bromophenyl ring could be hydroxylated.

N-Dealkylation: The bond between the piperazine nitrogen and the phenethyl group could be cleaved.

Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation.

Identifying these spots allows medicinal chemists to modify the structure—for example, by introducing a fluorine atom at a susceptible position—to block metabolism and improve the compound's half-life. Studies on benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) have shown that their metabolism involves CYP2D6, CYP1A2, and CYP3A4 enzymes. researchgate.net It is also known that many piperazine derivatives can act as inhibitors of these enzymes, leading to potential drug-drug interactions. mdpi.com

Toxicity Profiles: Various computational models can predict potential toxicities. Key predictions for a compound like this compound would include:

hERG Inhibition: Blockade of the hERG potassium channel can lead to cardiotoxicity. Arylpiperazine structures are sometimes associated with hERG liability.

Mutagenicity (Ames Test): Predicts the potential of a compound to cause DNA mutations.

Hepatotoxicity: Predicts the risk of drug-induced liver injury. mdpi.com

Phospholipidosis: The accumulation of phospholipids (B1166683) in tissues, a potential liability for cationic amphiphilic drugs like many piperazine derivatives.

These in silico predictions provide an early warning system, guiding the selection and optimization of compounds with more favorable safety profiles. researchgate.net

| ADMET Parameter | Prediction | Implication |

|---|---|---|

| CYP450 Inhibition | Potential inhibitor of CYP2D6/CYP3A4 researchgate.net | Risk of drug-drug interactions. |

| hERG Inhibition | Moderate to high risk | Potential for cardiotoxicity; requires experimental validation. |

| Ames Mutagenicity | Likely non-mutagenic | Low risk of causing genetic mutations. |

| Hepatotoxicity | Possible risk mdpi.com | Potential for liver toxicity. |

| Blood-Brain Barrier (BBB) Permeability | Likely to be CNS penetrant | Suitable for centrally-acting targets but may cause CNS side effects for peripheral targets. |

Research Gaps and Future Academic Directions for 1 4 Bromophenethyl Piperazine

Comprehensive Evaluation of Unexplored Pharmacological Targets

Currently, there is no publicly available research detailing the pharmacological targets of 1-(4-Bromophenethyl)piperazine. The broader class of piperazine (B1678402) derivatives is known to interact with a wide range of biological targets, including but not limited to, serotonin (B10506), dopamine (B1211576), and histamine (B1213489) receptors, as well as various enzymes and ion channels. Future research should, therefore, focus on a comprehensive screening of this compound against a diverse panel of receptors, enzymes, and transporters to identify its primary and secondary pharmacological targets. This could be achieved through a combination of in vitro binding assays, functional assays, and computational modeling.

Long-term In Vivo Studies on Neurological and Systemic Effects

There is a complete absence of in vivo studies investigating the long-term neurological and systemic effects of this compound. To understand the full physiological impact of this compound, long-term studies in appropriate animal models are essential. Such studies should assess a wide range of parameters, including behavioral changes, cognitive function, cardiovascular effects, and general toxicology. Histopathological examination of major organs would also be crucial to identify any potential long-term adverse effects.

Development of Highly Selective Analogues with Improved Pharmacological Profiles

Once the primary pharmacological targets of this compound are identified, the development of analogues with improved selectivity and pharmacological profiles would be a logical next step. Structure-activity relationship (SAR) studies could be employed to guide the synthesis of new derivatives. By systematically modifying the chemical structure of this compound, it may be possible to enhance its affinity and selectivity for a specific target, while minimizing off-target effects.

Advanced Methodologies for Real-Time Monitoring and In Vivo Biotransformation Studies

The metabolic fate of this compound is currently unknown. Research is needed to elucidate its biotransformation pathways, identify its major metabolites, and determine the enzymes responsible for its metabolism. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, could be utilized for these studies. Furthermore, the development of methodologies for real-time in vivo monitoring of the compound and its metabolites would provide valuable insights into its pharmacokinetic profile.

Investigation of Stereoisomer-Specific Pharmacological and Metabolic Activities

This compound may exist as stereoisomers. It is well-established that different stereoisomers of a chiral drug can exhibit distinct pharmacological and metabolic profiles. Therefore, it is crucial to separate and characterize the individual stereoisomers of this compound and evaluate their specific activities. This would involve chiral separation techniques and subsequent in vitro and in vivo testing of the purified isomers.

Potential Academic Applications in Drug Discovery Research

Given the versatility of the piperazine scaffold, this compound could serve as a valuable tool in drug discovery research. Depending on its pharmacological profile, it could be used as a lead compound for the development of new therapeutics for a variety of disorders. Furthermore, radiolabeled versions of this compound could potentially be developed as probes for in vivo imaging studies of specific biological targets. The exploration of these and other academic applications is a promising avenue for future research.

常见问题

Q. What are the standard synthetic routes for 1-(4-Bromophenethyl)piperazine, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves alkylation and coupling reactions. For example:

- Alkylation : Reacting 4-bromophenethyl halides with piperazine derivatives in polar aprotic solvents (e.g., DMF) using bases like K₂CO₃ to facilitate substitution .

- Coupling : Introducing aromatic substituents via nucleophilic aromatic substitution or Buchwald-Hartwig amination for complex derivatives .

Optimization strategies :- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but require monitoring for side reactions.

- Catalysts : Palladium catalysts enhance coupling efficiency in aryl halide reactions .

- Scalability : Continuous flow reactors reduce reaction times and improve yields in industrial-scale synthesis .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. For example, aromatic protons appear at δ 7.2–7.5 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .

- Infrared Spectroscopy (IR) : Peaks at ~1600 cm⁻¹ (C-Br stretch) and ~2800 cm⁻¹ (C-H of piperazine) validate functional groups .

- Gas Chromatography (GC) : Quantify purity (>97%) using internal standards like p-tolylpiperazine .

- Capillary Electrophoresis (CE) : Resolve positional isomers (e.g., bromo vs. chloro derivatives) with UV detection at 236 nm .

Advanced Research Questions

Q. How do structural modifications on the piperazine ring or aromatic substituents influence the biological activity of this compound derivatives?

Structure-Activity Relationship (SAR) Insights :

Q. Key Findings :

- Electron-withdrawing groups (e.g., Br, F) improve target binding but may reduce solubility.

- Steric hindrance from bulky substituents (e.g., isopropyl) decreases enzymatic degradation .

Q. What strategies can resolve contradictions in reported biological activity data for this compound analogs?

- Standardized assays : Use consistent cell lines (e.g., HEK-293 for receptor studies) to minimize variability .

- Dose-response curves : Compare EC₅₀ values across studies to identify potency discrepancies.

- Meta-analysis : Pool data from multiple sources (e.g., PubChem, peer-reviewed journals) to identify trends .

Example : A compound showing moderate anticancer activity in one study (IC₅₀ = 50 µM) but low activity in another may reflect differences in assay conditions (e.g., hypoxia vs. normoxia) .